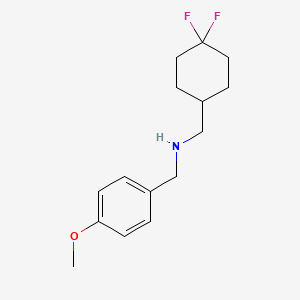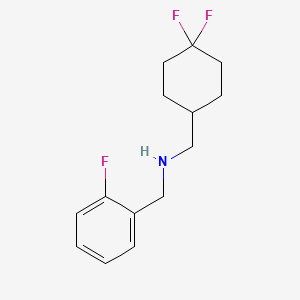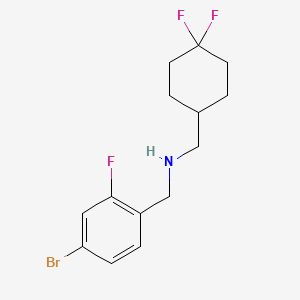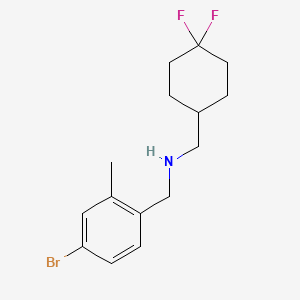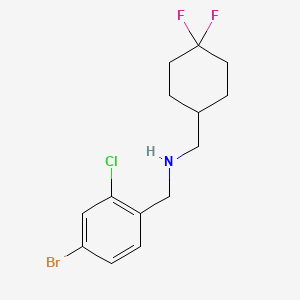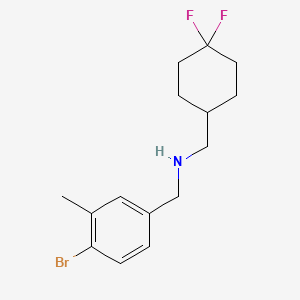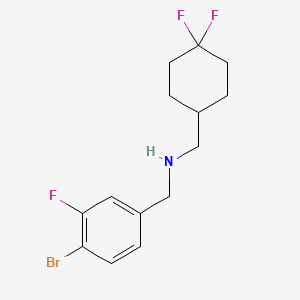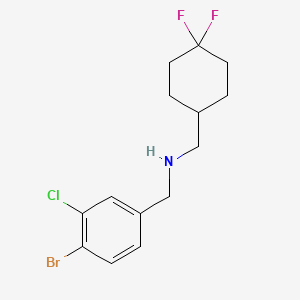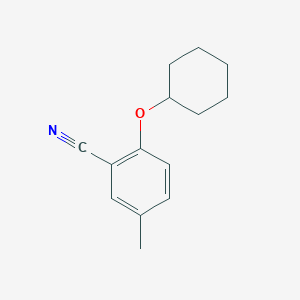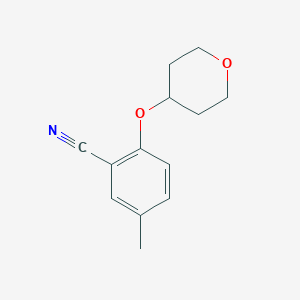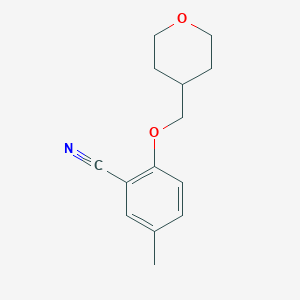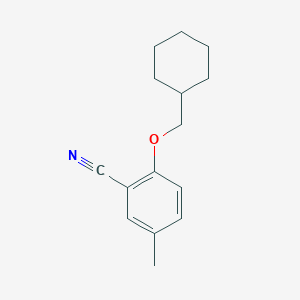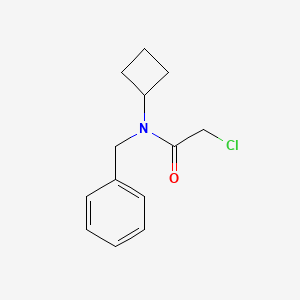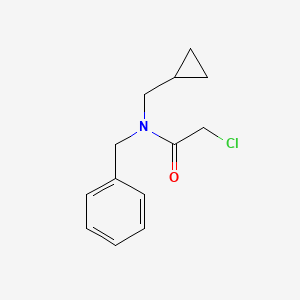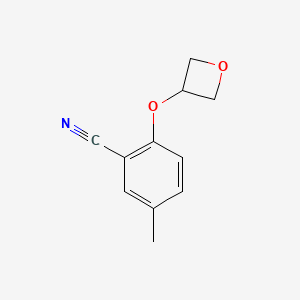
5-Methyl-2-(oxetan-3-yloxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(oxetan-3-yloxy)benzonitrile is an organic compound featuring a benzonitrile core substituted with a methyl group and an oxetane ring. The oxetane ring, a four-membered cyclic ether, is known for its unique chemical properties and reactivity, making this compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(oxetan-3-yloxy)benzonitrile typically involves the formation of the oxetane ring followed by its attachment to the benzonitrile core. One common method includes the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Green synthesis approaches, such as using ionic liquids as catalysts and solvents, have been explored to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(oxetan-3-yloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions, leading to ring-opening reactions.
Reduction: Reduction reactions can target the nitrile group, converting it to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Ring-opened products with functionalized groups.
Reduction: Amines derived from the nitrile group.
Substitution: Substituted oxetane derivatives with various functional groups.
Scientific Research Applications
5-Methyl-2-(oxetan-3-yloxy)benzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(oxetan-3-yloxy)benzonitrile involves its interaction with molecular targets through the oxetane ring and nitrile group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-yloxy)benzonitrile: Lacks the methyl group, resulting in different physicochemical properties.
5-Methyl-2-(oxetan-3-yloxy)benzaldehyde: Contains an aldehyde group instead of a nitrile, leading to different reactivity.
5-Methyl-2-(oxetan-3-yloxy)benzoic acid: Features a carboxylic acid group, altering its solubility and reactivity.
Properties
IUPAC Name |
5-methyl-2-(oxetan-3-yloxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-2-3-11(9(4-8)5-12)14-10-6-13-7-10/h2-4,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYNCFYHUUQPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2COC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
